molecular formula C17H24ClFN2O2 B2967692 tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349717-09-4

tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate

Cat. No.: B2967692
CAS No.: 1349717-09-4
M. Wt: 342.84
InChI Key: IAOUAYHGTNQDBC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24ClFN2O2 and a molecular weight of 342.8361 . This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a fluorinated benzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:

  • Formation of Piperidine Ring: : Piperidine can be synthesized through the reduction of pyridine or by the hydrogenation of pyridine derivatives.

  • Introduction of Chloro and Fluoro Substituents: : The benzylamine moiety is prepared by introducing chloro and fluoro substituents onto the benzene ring through electrophilic aromatic substitution reactions.

  • Coupling Reaction: : The piperidine ring is then coupled with the chloro- and fluoro-substituted benzylamine using a suitable coupling agent, such as a carbodiimide or a peptide coupling reagent.

  • Protection and Deprotection: : The tert-butyl group is introduced to protect the amine functionality during the reaction, and it is later removed if necessary.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring or the benzylamine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: : Reduction can yield amines or alcohols.

  • Substitution Products: : Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate has several applications in scientific research, including:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a ligand in biochemical assays to study protein interactions and enzyme activities.

  • Industry: : The compound can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate

  • tert-Butyl 4-(2-fluorobenzylamino)piperidine-1-carboxylate

  • tert-Butyl 4-(2-chloro-6-methylbenzylamino)piperidine-1-carboxylate

These compounds differ in the presence and position of substituents on the benzene ring, which can affect their chemical properties and biological activities. This compound is unique due to the combination of chloro and fluoro substituents, which can impart distinct reactivity and binding properties.

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOUAYHGTNQDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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